Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate
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Overview
Description
Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate is an organic compound with the molecular formula C13H17NO6 and a molecular weight of 283.284 g/mol It is a derivative of benzoic acid and is characterized by the presence of three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((3,4,5-trimethoxybenzoyl)amino)acetate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3,4,5-trimethoxybenzoic acid is reacted with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.
Step 2: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with methylamine to form the corresponding amide.
Step 3: Finally, the amide is esterified with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl ((3,4,5-trimethoxybenzoyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: This compound is closely related and shares similar structural features but lacks the amino group.
3,4,5-Trimethoxybenzamide: Another related compound with similar biological activities but different functional groups.
Gallic acid derivatives: These compounds are naturally occurring and have similar antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO6 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C13H17NO6/c1-17-9-5-8(6-10(18-2)12(9)20-4)13(16)14-7-11(15)19-3/h5-6H,7H2,1-4H3,(H,14,16) |
InChI Key |
VKGCEHUYFUTXRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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